molecular formula C16H14O3 B12883186 4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one CAS No. 21994-83-2

4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one

Katalognummer: B12883186
CAS-Nummer: 21994-83-2
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: XZRISXNSKCOHFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,3-diketones with phenylhydrazine can lead to the formation of the furan ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure reactors, and advanced purification techniques like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Formation of 4-oxo-3,4-diphenyldihydrofuran-2(3h)-one.

    Reduction: Formation of 4-hydroxy-3,4-diphenyltetrahydrofuran.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of hydroxy and phenyl groups can facilitate binding to these targets through hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-3-phenylfuran-2(3h)-one: Lacks one phenyl group compared to 4-Hydroxy-3,4-diphenyldihydrofuran-2(3h)-one.

    3,4-Diphenylfuran-2(5h)-one: Lacks the hydroxy group.

    4-Hydroxy-2,3-diphenylfuran: Different position of the hydroxy group.

Uniqueness

This compound is unique due to the combination of hydroxy and phenyl groups attached to the furan ring. This structural arrangement can impart distinct chemical and physical properties, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

21994-83-2

Molekularformel

C16H14O3

Molekulargewicht

254.28 g/mol

IUPAC-Name

4-hydroxy-3,4-diphenyloxolan-2-one

InChI

InChI=1S/C16H14O3/c17-15-14(12-7-3-1-4-8-12)16(18,11-19-15)13-9-5-2-6-10-13/h1-10,14,18H,11H2

InChI-Schlüssel

XZRISXNSKCOHFV-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(=O)O1)C2=CC=CC=C2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.